![molecular formula C27H25N3O5 B381836 2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione CAS No. 326907-77-1](/img/structure/B381836.png)
2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione
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Description
The compound appears to contain several structural components including a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazin-1-yl group, and a benzo[de]isoquinoline-1,3-dione group . These groups are common in many bioactive compounds and could potentially confer various properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a type of methylenedioxybenzene, which is a common motif in many natural products and drugs . The piperazine ring is a common feature in many drugs and is known to influence binding to various biological targets . The benzo[de]isoquinoline-1,3-dione group is a polycyclic aromatic hydrocarbon that could potentially intercalate with DNA .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the piperazine ring could undergo reactions with acids or bases, and the benzo[d][1,3]dioxol-5-ylmethyl group could potentially undergo electrophilic aromatic substitution reactions .Future Directions
Mechanism of Action
Target of Action
The primary targets of SMR000177988 are currently unknown
Result of Action
The molecular and cellular effects of SMR000177988’s action are currently unknown . These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of SMR000177988 . These factors could include the presence of other molecules, pH levels, temperature, and the specific characteristics of the biological environment where the compound acts.
properties
IUPAC Name |
2-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c31-24(29-13-11-28(12-14-29)16-18-7-8-22-23(15-18)35-17-34-22)9-10-30-26(32)20-5-1-3-19-4-2-6-21(25(19)20)27(30)33/h1-8,15H,9-14,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRQHTCHHPJKLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-3-oxo-propyl]-benzo[de]isoquinoline-1,3-dione |
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